Predicted Lipophilicity Advantage of the Ethoxy Substituent Over the Methoxy Analog
The target compound's ethoxy substituent is predicted to provide approximately 0.7–0.8 log units higher lipophilicity compared to the methoxy analog. The ACD/Labs-predicted logP for 4-[(2-ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is 0.88 . For the corresponding 4-[(2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266460-57-4), the predicted logP is approximately 0.1–0.2 based on standard fragment-based calculation (one fewer methylene unit in the alkoxy chain). This difference of ~0.7 log units is consistent with the known π-value contribution of a methylene group (~0.5 log units) plus secondary electronic effects. At pH 7.4, the target compound exhibits a logD of -1.59, indicating it exists predominantly in its ionized carboxylate form, yet the ethoxy group still imparts a measurable lipophilicity increment relative to methoxy .
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.88 (ACD/Labs predicted) |
| Comparator Or Baseline | 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid: predicted logP ≈ 0.1–0.2 (fragment-based estimate) |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.8 (target more lipophilic) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 prediction; comparator logP approximated from structural fragment contribution |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability and target tissue distribution, potentially translating into higher bioavailability or CNS penetration, making the ethoxy analog preferable in programs where improved PK is sought over the methoxy variant.
